![molecular formula C8H16NO3P B14415704 Dimethyl [2-(tert-butylimino)ethenyl]phosphonate CAS No. 85829-45-4](/img/structure/B14415704.png)
Dimethyl [2-(tert-butylimino)ethenyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl [2-(tert-butylimino)ethenyl]phosphonate is an organic compound with a unique structure that includes a phosphonate group, an imino group, and a tert-butyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl [2-(tert-butylimino)ethenyl]phosphonate typically involves the reaction of dimethyl phosphite with a suitable imine precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, can significantly influence the yield and purity of the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized to ensure high yield and cost-effectiveness. The use of automated reactors and precise control of reaction parameters are common practices in industrial settings to achieve consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl [2-(tert-butylimino)ethenyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate esters with different oxidation states.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate esters, while reduction can produce amines. Substitution reactions can lead to a variety of substituted phosphonates.
Wissenschaftliche Forschungsanwendungen
Dimethyl [2-(tert-butylimino)ethenyl]phosphonate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce phosphonate groups into molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Dimethyl [2-(tert-butylimino)ethenyl]phosphonate involves its interaction with molecular targets through its reactive functional groups. The phosphonate group can form strong bonds with metal ions, while the imino group can participate in hydrogen bonding and other interactions. These interactions can influence various biochemical pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl [2-(tert-butylamino)ethenyl]phosphonate: Similar structure but with an amino group instead of an imino group.
Dimethyl [2-(tert-butylthio)ethenyl]phosphonate: Contains a thio group instead of an imino group.
Dimethyl [2-(tert-butylsulfonyl)ethenyl]phosphonate: Features a sulfonyl group in place of the imino group.
Uniqueness
Dimethyl [2-(tert-butylimino)ethenyl]phosphonate is unique due to the presence of the imino group, which imparts distinct reactivity and interaction properties compared to its analogs. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
85829-45-4 |
|---|---|
Molekularformel |
C8H16NO3P |
Molekulargewicht |
205.19 g/mol |
InChI |
InChI=1S/C8H16NO3P/c1-8(2,3)9-6-7-13(10,11-4)12-5/h7H,1-5H3 |
InChI-Schlüssel |
AVROFTRNXILPER-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)N=C=CP(=O)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


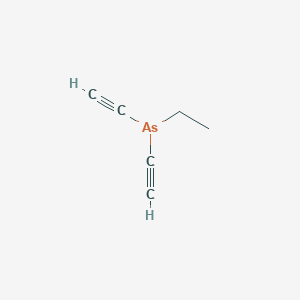
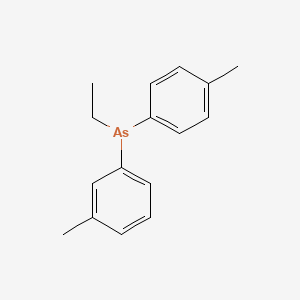
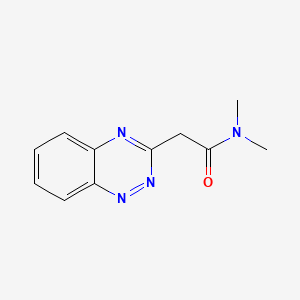

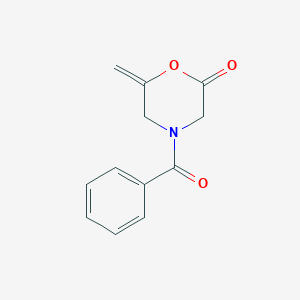
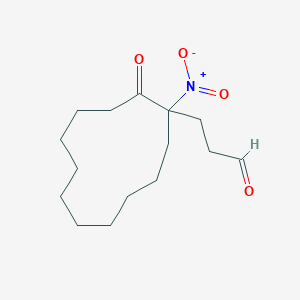
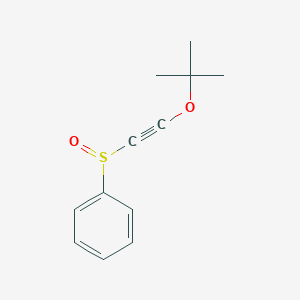

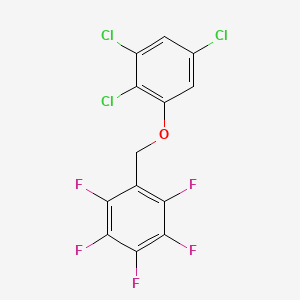
![[(3aR,4R,5R,6R,9Z,11aR)-4-hydroxy-6,10-dimethyl-3-methylidene-2,8-dioxo-4,5,6,7,11,11a-hexahydro-3aH-cyclodeca[b]furan-5-yl] (E)-2-methylbut-2-enoate](/img/structure/B14415678.png)
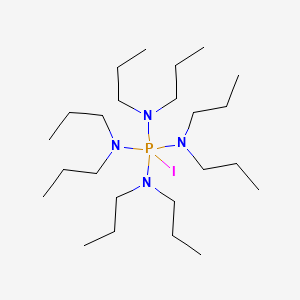
![1-Methoxy-4-[2-(methylsulfanyl)ethenyl]benzene](/img/structure/B14415682.png)
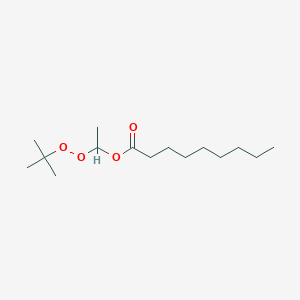
![2-[(3-Methylbut-2-en-1-yl)sulfanyl]benzaldehyde](/img/structure/B14415695.png)
